molecular formula C16H18N2O2 B2918758 1-(4-Methoxypiperidine-1-carbonyl)isoquinoline CAS No. 2097913-50-1

1-(4-Methoxypiperidine-1-carbonyl)isoquinoline

Cat. No. B2918758
CAS RN: 2097913-50-1
M. Wt: 270.332
InChI Key: DXWSELHEJIBUAE-UHFFFAOYSA-N
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Description

1-(4-Methoxypiperidine-1-carbonyl)isoquinoline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MQPA and is used as a peptide coupling reagent in organic synthesis. In

Scientific Research Applications

Biological Activities

  • ABCB1 Inhibitors Development : The moiety 2-[(3-methoxyphenylethyl)phenoxy]- has been used for designing new ABCB1 inhibitors, which are important for overcoming drug resistance in cancer therapy. The incorporation of basic side chains such as N-4-methylpiperazine and tetrahydroisoquinoline derivatives demonstrated significant inhibitory activity, indicating the potential of such structures in medicinal chemistry (Colabufo et al., 2008).

  • Cytotoxic Evaluation : Aminoquinones structurally related to marine isoquinolinequinones have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing moderate to high potency. This suggests the potential of isoquinoline derivatives in cancer research (Delgado et al., 2012).

Synthetic Applications

  • Palladium-Catalyzed Cyclization/Olefination : The Pd(II)-catalyzed cyclization of certain precursors in the presence of alkenes to produce 4-(1-alkenyl)-3-arylisoquinolines has been investigated. This showcases the utility of such structures in synthesizing complex organic molecules with potential biological activity (Huang & Larock, 2003).

  • Amination of Methoxy(hetero)arenes : The catalytic amination of methoxyarenes, including isoquinoline derivatives, using organic superbases highlights the importance of these structures in creating functionally diverse organic molecules. This type of reaction can introduce new functionalities into isoquinoline cores, expanding their application in synthetic and medicinal chemistry (Shigeno et al., 2019).

Mechanistic Studies

  • Gas Phase Reaction Studies : Investigations into the gas-phase reactions of substituted isoquinolines have provided insights into their behavior under mass spectrometric conditions. This research is relevant for understanding the stability and fragmentation patterns of isoquinoline derivatives, which can be crucial for their identification and characterization in complex mixtures (Thevis et al., 2008).

properties

IUPAC Name

isoquinolin-1-yl-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-20-13-7-10-18(11-8-13)16(19)15-14-5-3-2-4-12(14)6-9-17-15/h2-6,9,13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWSELHEJIBUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxypiperidine-1-carbonyl)isoquinoline

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